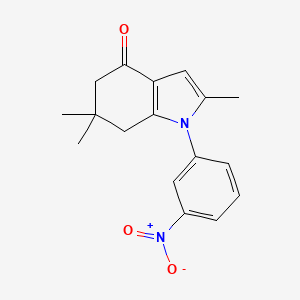
2,6,6-Trimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,6-Trimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one is a chemical compound that belongs to the class of indole derivatives. It has been widely used in scientific research due to its unique properties and potential applications.
作用机制
The mechanism of action of 2,6,6-Trimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one varies depending on its application. As a fluorescent probe, it binds to metal ions and emits fluorescence upon excitation. As a photosensitizer, it absorbs light and generates reactive oxygen species, which can induce cell death in cancer cells. As an enzyme inhibitor, it binds to the active site of the enzyme and prevents its function.
Biochemical and Physiological Effects:
2,6,6-Trimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one has been shown to have minimal toxicity in vitro and in vivo studies. However, its effects on biochemical and physiological processes are highly dependent on its concentration and application. As a photosensitizer, it can induce apoptosis and necrosis in cancer cells, but can also cause damage to normal cells. As an enzyme inhibitor, it can lower cholesterol levels in the body, but can also affect other metabolic pathways.
实验室实验的优点和局限性
One of the main advantages of using 2,6,6-Trimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one in lab experiments is its unique properties, such as its fluorescent and photosensitizing capabilities. However, its limitations include its cost and the need for specialized equipment for its detection and analysis.
未来方向
There are several potential future directions for the study of 2,6,6-Trimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one. One area of research could focus on its potential as a diagnostic tool for detecting metal ions in biological samples. Another area of research could explore its potential as a photosensitizer for the treatment of other diseases, such as bacterial infections. Additionally, further studies could investigate its potential as an inhibitor of other enzymes involved in metabolic pathways.
In conclusion, 2,6,6-Trimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one is a versatile chemical compound that has many potential applications in scientific research. Its unique properties make it a valuable tool for various fields, including biochemistry, pharmacology, and materials science. Further research is needed to fully understand its mechanisms of action and to explore its potential in new areas of study.
合成方法
The synthesis of 2,6,6-Trimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one can be achieved through a multi-step process. One of the most common methods involves the reaction of 3-nitrobenzaldehyde with 2,4-pentanedione in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to a reduction process using sodium borohydride to yield 2,6,6-Trimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one.
科学研究应用
2,6,6-Trimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one has been extensively studied for its potential applications in various scientific fields. It has been used as a fluorescent probe for the detection of metal ions such as zinc and copper. It has also been investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it has been studied as a potential inhibitor of enzymes involved in the biosynthesis of cholesterol, which could lead to the development of new drugs to treat hypercholesterolemia.
属性
IUPAC Name |
2,6,6-trimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11-7-14-15(9-17(2,3)10-16(14)20)18(11)12-5-4-6-13(8-12)19(21)22/h4-8H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKPUBNRUFQWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC(=CC=C3)[N+](=O)[O-])CC(CC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

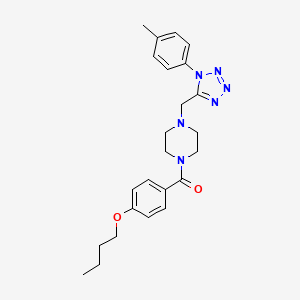
![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2922097.png)
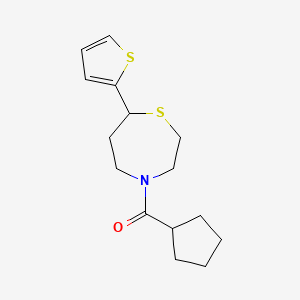
![3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2922100.png)
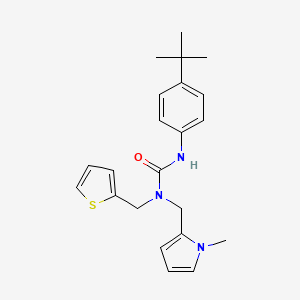
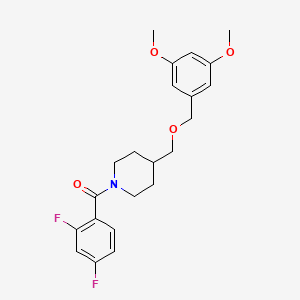
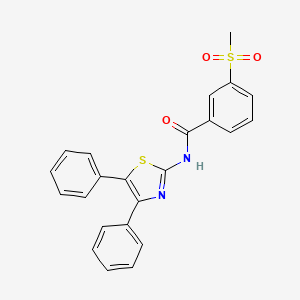
![N-[1-(4-Chlorophenoxy)-2-cyanopropan-2-yl]prop-2-enamide](/img/structure/B2922105.png)
![2-[(3-Methoxyanilino)methylene]-1,3-cyclohexanedione](/img/structure/B2922106.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2922112.png)
![2,5-dichloro-N-(2-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2922113.png)
![4-{2-[3-(Trifluoromethoxy)phenyl]acetyl}thiomorpholine-3-carbonitrile](/img/structure/B2922114.png)
![2-[1-(4-Fluorophenyl)pyrazol-3-yl]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone](/img/structure/B2922115.png)
